N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide is a complex organic compound that incorporates a quinazoline core, which is known for its diverse biological activities. The compound features multiple functional groups, including a furan moiety and a phenylpiperazine group, suggesting potential applications in medicinal chemistry.
This compound is classified as a synthetic organic molecule and is part of a broader category of quinazoline derivatives, which have been extensively studied for their pharmacological properties. It is available for research purposes from various chemical suppliers, such as ChemDiv and BenchChem, indicating its relevance in drug discovery and development .
The synthesis of N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide involves several key steps:
The molecular formula for N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide is .
The compound's structure can be represented using various notation systems:
O=C(CCCN1C(SCC(N2CCCC2)=O)=Nc(cccc2)c2C1=O)NCc1ccco1The presence of multiple functional groups contributes to its potential reactivity and biological activity .
N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions:
The mechanism of action for N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenyipiperazin-l-y)ethyl]sulfanyl}-3,4-dihydroquinazolin -3-yI)butanamide involves interactions with biological targets such as enzymes and receptors:
The physical and chemical properties of N-[(furan-2-yI)methyl]-4-(4 -oxo - 2-{[2 -oxo - 2 -(4 -phenylpiperazin - 1 -yI) ethyl]sulfanyl}-3 , 4-dihydroquinazolin -3 -yI) butanamide include:
N-[furan - 2 - yl)methyl]- 4 -( 4 - oxo - 2 - { [ 2 - oxo - 2 -( 4 - phenylpiperazin - 1 - yI ) ethyl ] sulfanyl } - 3 , 4 - dihydroquinazolin - 3 - yI ) butanamide has garnered interest in various scientific fields due to its potential biological activities:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: